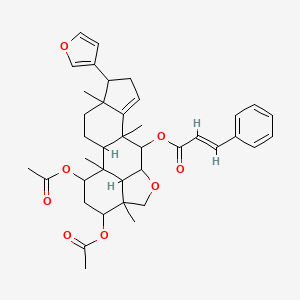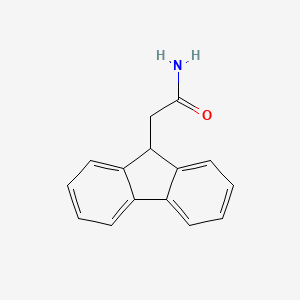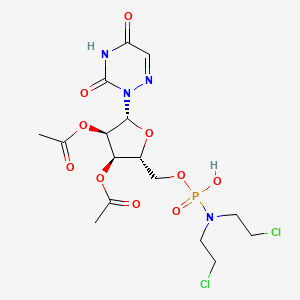
(2',3'-Di-O-acetyl-6-azauridine-5')-bis-(2-chloroethyl)amido-phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid is a synthetic compound that combines nucleoside analogs with alkylating agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using acetyl groups.
Introduction of Azido Group: The azido group is introduced at the 6-position of the uridine derivative.
Formation of Phosphoric Acid Derivative: The bis-(2-chloroethyl)amido-phosphoric acid moiety is synthesized separately and then coupled with the protected nucleoside.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azido group.
Reduction: Reduction reactions could convert the azido group to an amine.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the azido group.
Reduction: Amino derivatives.
Substitution: Substituted derivatives where the chloroethyl groups are replaced by nucleophiles.
科学的研究の応用
Chemistry
The compound can be used as a building block for more complex molecules in synthetic organic chemistry.
Biology
In biological research, it may be used to study the effects of nucleoside analogs and alkylating agents on cellular processes.
Medicine
Industry
Could be used in the synthesis of specialized chemicals and pharmaceuticals.
作用機序
The compound exerts its effects primarily through the alkylation of DNA. The bis-(2-chloroethyl)amido-phosphoric acid moiety can form covalent bonds with DNA, leading to cross-linking and disruption of DNA function. This can trigger cell death, particularly in rapidly dividing cancer cells.
類似化合物との比較
Similar Compounds
6-Azauridine: A nucleoside analog with antiviral properties.
Bis-(2-chloroethyl)amine: An alkylating agent used in chemotherapy.
Uniqueness
(2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid combines the properties of nucleoside analogs and alkylating agents, potentially offering a dual mechanism of action that could enhance its therapeutic efficacy.
特性
CAS番号 |
20603-63-8 |
|---|---|
分子式 |
C16H23Cl2N4O10P |
分子量 |
533.3 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-[[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methoxy]phosphonamidic acid |
InChI |
InChI=1S/C16H23Cl2N4O10P/c1-9(23)30-13-11(8-29-33(27,28)21(5-3-17)6-4-18)32-15(14(13)31-10(2)24)22-16(26)20-12(25)7-19-22/h7,11,13-15H,3-6,8H2,1-2H3,(H,27,28)(H,20,25,26)/t11-,13-,14-,15-/m1/s1 |
InChIキー |
IGQSSGGXXFGWDN-NMFUWQPSSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C(=O)NC(=O)C=N2)COP(=O)(N(CCCl)CCCl)O |
正規SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C(=O)NC(=O)C=N2)COP(=O)(N(CCCl)CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
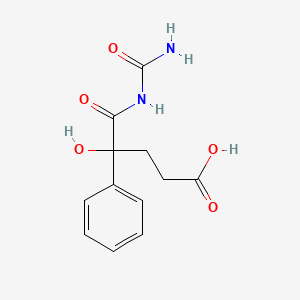
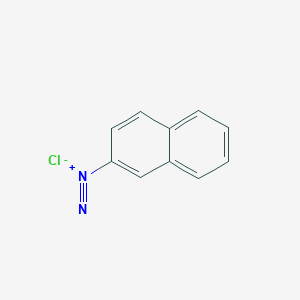
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)

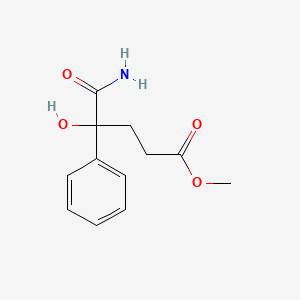

![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)

